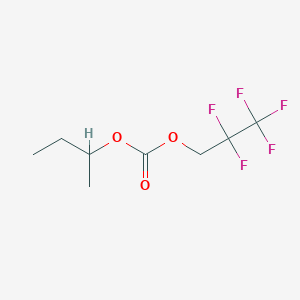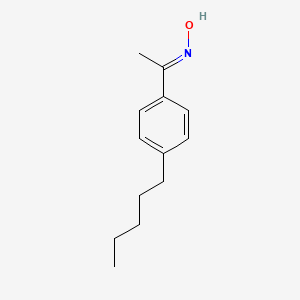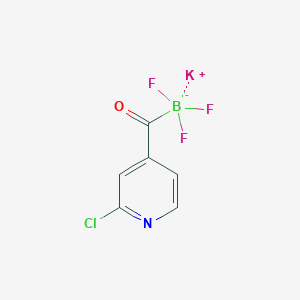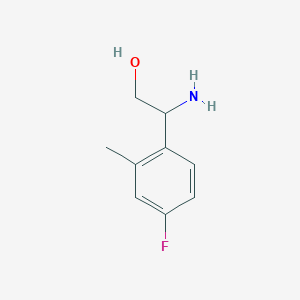
1-Chloro-2-cycloheptylethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-cycloheptylethane is an organic compound with the molecular formula C₉H₁₇Cl and a molecular weight of 160.68 g/mol . It is a chlorinated derivative of cycloheptane, characterized by the presence of a chlorine atom attached to the second carbon of the ethane chain, which is bonded to a cycloheptyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-cycloheptylethane can be synthesized through the chlorination of 2-cycloheptylethane. The reaction typically involves the use of chlorine gas (Cl₂) in the presence of a radical initiator such as ultraviolet (UV) light or a peroxide. The reaction proceeds via a free radical mechanism, where the chlorine radical abstracts a hydrogen atom from the ethane chain, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-cycloheptylethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻), leading to the formation of 2-cycloheptylethanol.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form cycloheptylethene.
Oxidation Reactions: The ethane chain can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products:
2-Cycloheptylethanol: from substitution.
Cycloheptylethene: from elimination.
Cycloheptanecarboxylic acid: or cycloheptanone from oxidation.
Scientific Research Applications
1-Chloro-2-cycloheptylethane is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and mechanistic studies.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: Potential precursor for the synthesis of pharmacologically active compounds.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-cycloheptylethane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The chlorine atom, being an electron-withdrawing group, makes the adjacent carbon atoms more susceptible to nucleophilic attack. This property is exploited in substitution and elimination reactions, where the compound acts as an intermediate or starting material .
Comparison with Similar Compounds
- 1-Chloro-2-cyclohexylethane
- 1-Chloro-2-cyclopentylethane
- 1-Chloro-2-cyclooctylethane
Comparison: 1-Chloro-2-cycloheptylethane is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its six-membered (cyclohexyl) and five-membered (cyclopentyl) counterparts. These differences influence the compound’s reactivity and the types of reactions it undergoes .
Properties
Molecular Formula |
C9H17Cl |
|---|---|
Molecular Weight |
160.68 g/mol |
IUPAC Name |
2-chloroethylcycloheptane |
InChI |
InChI=1S/C9H17Cl/c10-8-7-9-5-3-1-2-4-6-9/h9H,1-8H2 |
InChI Key |
MPSIMZVBCYTZHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12085717.png)












![1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085815.png)
